2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a quinazolinone derivative characterized by a 6,7-dimethoxy-substituted quinazoline core, a pyrrolidine-1-carbonyl benzyl group at position 3, and an N-(furan-2-ylmethyl)acetamide side chain at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
CAS No. |
1223909-65-6 |
|---|---|
Molecular Formula |
C29H30N4O7 |
Molecular Weight |
546.58 |
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)30-16-21-6-5-13-40-21)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,34) |
InChI Key |
CXSRWSFPUPRINP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule belonging to the quinazoline family. Its intricate structure includes multiple functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of 534.6 g/mol. The presence of methoxy groups, carbonyls, and a furan moiety indicates diverse interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one may exhibit significant biological activities, including:
- Antimicrobial Activity : Similar quinazoline derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : The structure suggests potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested based on structural analogs.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the quinazoline core and subsequent modifications to introduce the furan and pyrrolidine groups. The synthetic route may vary based on available starting materials and desired yields.
Antimicrobial Activity
A study focusing on 6,7-dimethoxyquinazoline derivatives found that compounds with similar structural features exhibited varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μM against Mycobacterium tuberculosis .
Anticancer Activity
Research has shown that quinazoline derivatives can induce cytotoxicity in cancer cell lines. For instance, in vitro studies using MTT assays indicated that certain derivatives reduced cell viability significantly in K562 (leukemia) and HeLa (cervical carcinoma) cells. The IC50 values were calculated to assess cellular sensitivity to treatment .
Enzyme Inhibition Studies
Inhibitory activity against COX enzymes was evaluated for various quinazoline derivatives. For example, some compounds exhibited weak inhibitory activity against COX-I and moderate activity against COX-II, with IC50 values ranging from 0.52 to 22.25 μM . This suggests potential anti-inflammatory applications.
Comparative Biological Activity Table
Scientific Research Applications
Potential Biological Activities
Preliminary studies indicate that compounds similar to this one may exhibit significant biological activities, including:
- Antitumor Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. The specific structural features of this compound may enhance its efficacy against certain cancer types.
- Antimicrobial Properties : The presence of the pyrrolidine group may contribute to antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some quinazoline derivatives have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps, which may vary based on available starting materials and desired yields. The synthetic route often includes:
- Formation of the Quinazoline Core : This involves cyclization reactions to construct the quinazoline framework.
- Introduction of Functional Groups : Subsequent reactions introduce methoxy and furan substituents.
- Final Modifications : The acetamide group is added to complete the synthesis.
The molecular formula is , with a molecular weight of approximately 534.57 g/mol.
Pharmacological Studies
The unique structure of this compound suggests several potential applications in pharmacology:
- Interaction Studies : Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics.
- Drug Development : Given its promising biological activities, this compound could serve as a lead structure for developing new therapeutic agents targeting cancer or microbial infections.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 2-(6,7-dimethoxy-2,4-dioxo-3-(4-(pyrrolidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide. Below is a comparison table highlighting notable examples:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinazoline | Contains methoxy groups; lacks additional substituents | Antimalarial activity |
| 4-Aminoquinazoline | Substituted at the 4-position; simpler structure | Antitumor properties |
| Pyrrolidinylquinazoline | Contains a pyrrolidine; similar core structure | Antimicrobial effects |
This table underscores the diversity within the quinazoline family while highlighting the unique aspects of the target compound due to its complex substituents and potential for enhanced biological activity.
Case Studies and Research Findings
Current literature provides insights into the applications and effects of similar compounds:
- Anticancer Activity : A study demonstrated that certain quinazoline derivatives exhibited potent anticancer effects against various tumor cell lines, suggesting that modifications in the structure could enhance efficacy ().
- Antimicrobial Properties : Research has indicated that quinazoline derivatives show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria ( ).
- Inflammation Reduction : Some studies have reported that specific quinazoline compounds can effectively reduce markers of inflammation in vitro and in vivo ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from : 11a , 11b , and 12 , focusing on structural features, physicochemical properties, and synthesis yields.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Yield (%) |
|---|---|---|---|---|---|
| Target Compound | C₃₀H₃₁N₅O₈* | ~613.6 | N/A | Quinazolinone, dimethoxy, pyrrolidine carbonyl, acetamide | N/A |
| 11a (Thiazolo-pyrimidine) | C₂₀H₁₀N₄O₃S | 386.4 | 243–246 | Thiazolo-pyrimidine, cyano, 5-methylfuran | 68 |
| 11b (Thiazolo-pyrimidine) | C₂₂H₁₇N₃O₃S | 403.4 | 213–215 | Thiazolo-pyrimidine, cyano, 4-cyanobenzylidene | 68 |
| 12 (Pyrimido-quinazoline) | C₁₇H₁₀N₄O₃ | 318.3 | 268–269 | Pyrimido-quinazoline, cyano, 5-methylfuran | 57 |
*Derived from IUPAC name; exact molecular formula may vary slightly depending on stereochemistry.
Key Findings:
Structural Differences: The target compound features a quinazolinone core with a benzyl-pyrrolidine carbonyl substituent, distinguishing it from 11a/b (thiazolo-pyrimidine cores) and 12 (pyrimido-quinazoline fused system). The acetamide side chain in the target contrasts with the cyano (-CN) groups in 11a/b and 12, which may reduce electrophilicity and alter metabolic stability .
Physicochemical Properties: Melting Points: The target’s melting point is unreported, but analogs with fused aromatic systems (e.g., 12 at 268–269°C) suggest higher thermal stability compared to thiazolo-pyrimidines (213–246°C) .
Synthetic Yields: Yields for 11a/b and 12 (57–68%) reflect moderate efficiency in cyclocondensation and fusion reactions. The target’s synthesis would likely require multi-step functionalization of the quinazolinone core, possibly with lower yields due to steric hindrance from the pyrrolidine carbonyl group .
Research Implications and Limitations
- Functional Group Impact : The absence of sulfur (cf. thiazolo-pyrimidines) in the target may reduce toxicity risks but limit metal-binding capabilities.
- Bioactivity Predictions : The dimethoxy and pyrrolidine groups could enhance interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors like gefitinib.
- Data Gaps : Direct pharmacological or kinetic data for the target compound are unavailable in the provided evidence. Further studies should prioritize in vitro assays to validate hypothesized activities.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions starting with functionalized quinazolinone cores. Key steps include:
- Amide coupling : Use coupling agents like EDCI/HOBt or DCC for introducing the furan-2-ylmethyl acetamide moiety.
- Heterocyclic ring formation : Control temperature (60–80°C) and solvent polarity (DMF or THF) to minimize side reactions during pyrrolidine-1-carbonyl benzyl group incorporation .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC for intermediates. Monitor purity via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to verify quinazolinone ring protons (δ 6.8–7.2 ppm) and acetamide carbonyl (δ 170–175 ppm).
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z ~650.2).
- IR spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Stability : Conduct pH-dependent degradation studies (pH 2–9) with HPLC monitoring. Store lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
- Protein binding : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values).
- Cellular thermal shift assay (CETSA) : Identify target engagement in live cells.
- Transcriptomics : RNA-seq to analyze downstream gene regulation post-treatment .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity using molecular docking (AutoDock Vina).
- Meta-analysis : Aggregate data from analogs (e.g., pyrido-pyrimidine derivatives) to identify conserved pharmacophores. Adjust assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/acetonitrile).
- Calibration curve : Linear range 1–1000 ng/mL (R² > 0.99). Include isotopically labeled internal standards for precision .
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- In silico screening : Generate 3D-QSAR models (CoMFA/CoMSIA) to prioritize substituents for synthesis.
- Parallel synthesis : Use automated platforms to prepare derivatives with varied benzyl/furan groups.
- ADMET prediction : Predict pharmacokinetic properties (e.g., LogP, CYP inhibition) early to filter candidates .
Q. What experimental precautions are necessary due to the compound’s hygroscopicity?
- Handling : Store in a desiccator with silica gel or under nitrogen.
- Weighing : Use a glovebox with humidity <10% to prevent hydration.
- Formulation : Pre-dry excipients (e.g., lactose) before tablet compression .
Q. How can metabolic stability be assessed in preclinical studies?
- Liver microsomes : Incubate with NADPH (1 mM) and monitor depletion via LC-MS.
- Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What methods minimize cross-reactivity in target binding assays?
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) with excess cold ligand to confirm specificity.
- CRISPR knockouts : Validate target dependency in isogenic cell lines (e.g., EGFR-KO vs. wild-type).
- Orthogonal assays : Combine SPR with cellular thermal profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
